molecular formula C18H26OS B11940602 2-(Phenylthio)cyclododecanone CAS No. 52190-43-9

2-(Phenylthio)cyclododecanone

Cat. No.: B11940602
CAS No.: 52190-43-9
M. Wt: 290.5 g/mol
InChI Key: XXVUAQSDXPMMDV-UHFFFAOYSA-N
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Description

2-(Phenylthio)cyclododecanone is an organic compound characterized by a twelve-membered ring structure with a phenylthio group attached to the second carbon of the cyclododecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)cyclododecanone can be synthesized through the reaction of cyclododecanone with bromocyclohexane and lithium phenide . The reaction typically involves the use of cyclododecanone as the starting material, which undergoes a substitution reaction with bromocyclohexane in the presence of lithium phenide to form the desired product.

Industrial Production Methods

Industrial production methods for cyclododecanone, a precursor to this compound, involve the partial hydrogenation of cyclododecatriene to cyclododecene, followed by oxidation with dinitrogen monoxide . This process is efficient and can be scaled up for commercial production, ensuring high conversion rates and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)cyclododecanone undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclododecanone derivatives.

Scientific Research Applications

2-(Phenylthio)cyclododecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylthio)cyclododecanone involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylthio)cyclododecanone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications. The sulfur atom in the phenylthio group can participate in various oxidation and substitution reactions, making this compound versatile for synthetic applications.

Properties

CAS No.

52190-43-9

Molecular Formula

C18H26OS

Molecular Weight

290.5 g/mol

IUPAC Name

2-phenylsulfanylcyclododecan-1-one

InChI

InChI=1S/C18H26OS/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2

InChI Key

XXVUAQSDXPMMDV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)SC2=CC=CC=C2

Origin of Product

United States

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